molecular formula C23H23N3O B430837 3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 304877-24-5

3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B430837
CAS No.: 304877-24-5
M. Wt: 357.4g/mol
InChI Key: UPZBSQWJOPUYLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with hydrazine hydrate to form a benzo[g]indazole derivative . This intermediate is then reacted with oxazine derivatives in the presence of hydrazine hydrate to produce the target compound . The reaction conditions typically involve high-boiling solvents and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acetyl Chloride: Used for acylation reactions to introduce acetyl groups.

    Benzoyl Chloride: Used for acylation to introduce benzoyl groups.

    Hydrazine Hydrate: Employed in the synthesis and cyclization steps.

Major Products

    Acetamide Derivatives: Formed from acylation with acetyl chloride.

    Benzamide Derivatives: Formed from acylation with benzoyl chloride.

    Oxazinone Derivatives: Formed through intramolecular cyclization reactions.

Mechanism of Action

The exact mechanism of action of 3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other quinazoline derivatives. These interactions may involve binding to enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its spiro-fused structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

304877-24-5

Molecular Formula

C23H23N3O

Molecular Weight

357.4g/mol

IUPAC Name

3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H23N3O/c24-26-21(16-9-3-1-4-10-16)25-20-18-12-6-5-11-17(18)15-23(19(20)22(26)27)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15,24H2

InChI Key

UPZBSQWJOPUYLM-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N

Origin of Product

United States

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